

The Discovery and Synthetic History of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Piperidineethanol**

Cat. No.: **B017955**

[Get Quote](#)

Introduction: **2-Piperidineethanol**, a heterocyclic compound with the formula $C_7H_{15}NO$, has served as a crucial building block in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature, possessing both a secondary amine within a piperidine ring and a primary alcohol, allows for versatile chemical modifications. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of **2-Piperidineethanol**, complete with detailed experimental protocols from seminal publications, a comprehensive summary of its physicochemical properties, and an examination of the signaling pathways influenced by its notable derivatives.

Discovery and Early Synthesis

The first documented synthesis of **2-Piperidineethanol** is attributed to T. S. Hamilton and Roger Adams in their 1928 publication in the Journal of the American Chemical Society.^[1] Their work focused on the reduction of pyridine derivatives using hydrogen and a platinum-oxide platinum black catalyst. This initial synthesis involved the catalytic hydrogenation of 2-pyridineethanol hydrochloride in ethanol at room temperature, laying the groundwork for future investigations into the production of this versatile intermediate.

Historical Development of Synthetic Methodologies

Following its initial synthesis, the production of **2-Piperidineethanol** has been the subject of considerable research aimed at improving yields, selectivity, and process efficiency. The primary route for its synthesis has remained the catalytic hydrogenation of 2-pyridineethanol,

with significant advancements centered on the choice of catalyst, solvent, and reaction conditions.

In the decades following its discovery, researchers explored various catalytic systems to optimize the hydrogenation of the pyridine ring in 2-pyridineethanol. A notable contribution came from R. R. Burtner and his colleagues in 1947, who investigated reductions in the presence of platinum oxide catalysts in mixed solvent systems containing acetic acid.[\[2\]](#)[\[3\]](#)

A different approach was reported by V. Boekelheide and his team in 1958, who demonstrated the formation of **2-piperidineethanol** through the reductive cleavage of cyclic salts of pyridine-N-oxide.[\[2\]](#)[\[3\]](#) This alternative pathway showcased the versatility of chemical strategies for accessing the piperidine ring structure.

The 1960s saw further refinements in catalytic hydrogenation. E. R. Lavagnino and colleagues, in 1960, described the use of a palladium on carbon catalyst in water for the hydrogenation of 2-pyridineethanol.[\[2\]](#)[\[3\]](#) The following year, M. Freifelder and his research group reported the use of a ruthenium dioxide catalyst in methanol for the same transformation.[\[2\]](#)[\[3\]](#) Freifelder's group continued their work, and in 1962, they published a method employing a rhodium on carbon catalyst in an ethanol solvent.[\[2\]](#)[\[3\]](#)

These historical developments highlight a systematic exploration of noble metal catalysts, including platinum, palladium, ruthenium, and rhodium, each offering different advantages in terms of activity, selectivity, and cost. This body of work has led to the robust and scalable manufacturing processes used today.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of **2-Piperidineethanol** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO	--INVALID-LINK--
Molecular Weight	129.20 g/mol	--INVALID-LINK--
Melting Point	38-40 °C	--INVALID-LINK--
Boiling Point	234 °C	--INVALID-LINK--
Density	1.01 g/cm ³	--INVALID-LINK--
pKa	15.15 ± 0.10 (Predicted)	--INVALID-LINK--
Water Solubility	Soluble	--INVALID-LINK--
Flash Point	112.8 °C (closed cup)	--INVALID-LINK--
Refractive Index	1.4749 (estimate)	--INVALID-LINK--

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key historical syntheses of **2-Piperidineethanol**, as adapted from the original publications.

Synthesis via Platinum-Oxide Platinum Black Catalysis (Hamilton & Adams, 1928)

This protocol describes the pioneering synthesis of **2-piperidineethanol** hydrochloride.

Reagents:

- 2-pyridineethanol hydrochloride
- Ethanol (absolute)
- Platinum-oxide platinum black catalyst

Procedure:

- A solution of 2-pyridineethanol hydrochloride in absolute ethanol is prepared in a high-pressure hydrogenation apparatus.
- The platinum-oxide platinum black catalyst is added to the solution.
- The apparatus is sealed and flushed with hydrogen gas.
- The reaction mixture is agitated at room temperature under an initial hydrogen pressure of 2-3 atmospheres.
- Hydrogen uptake is monitored until the theoretical amount for the reduction of the pyridine ring is absorbed.
- Upon completion, the pressure is released, and the catalyst is removed by filtration.
- The ethanolic solution of **2-piperidineethanol** hydrochloride is then concentrated under reduced pressure to yield the product.

Synthesis via Ruthenium Dioxide Catalysis (Freifelder et al., 1961)

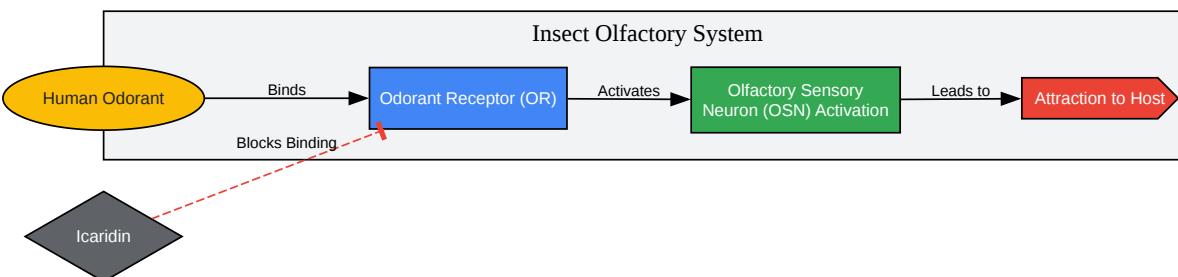
This method outlines the use of a ruthenium catalyst for the hydrogenation.

Reagents:

- 2-pyridineethanol
- Methanol
- Ruthenium dioxide (RuO_2)

Procedure:

- 2-pyridineethanol is dissolved in methanol in a suitable high-pressure autoclave.
- Ruthenium dioxide catalyst is added to the solution.

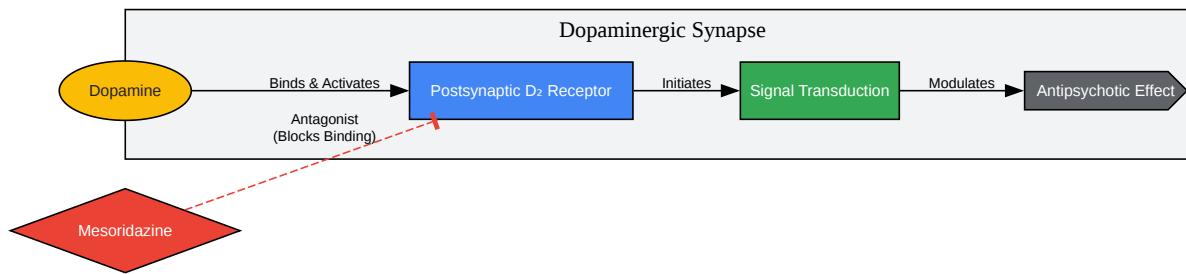

- The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 70-100 atmospheres).
- The mixture is heated to a specified temperature (e.g., 100-120 °C) with continuous stirring.
- The reaction is monitored by the cessation of hydrogen uptake.
- After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.
- The methanol is removed from the filtrate by distillation, and the resulting crude **2-piperidineethanol** is purified by vacuum distillation.

Applications and Signaling Pathways of Derivatives

2-Piperidineethanol is a key starting material for several commercially significant molecules. The following diagrams illustrate the mechanisms of action of three prominent derivatives.

Icaridin (Picaridin)

Icaridin is a widely used insect repellent. Its mechanism of action involves interference with the insect's olfactory system.

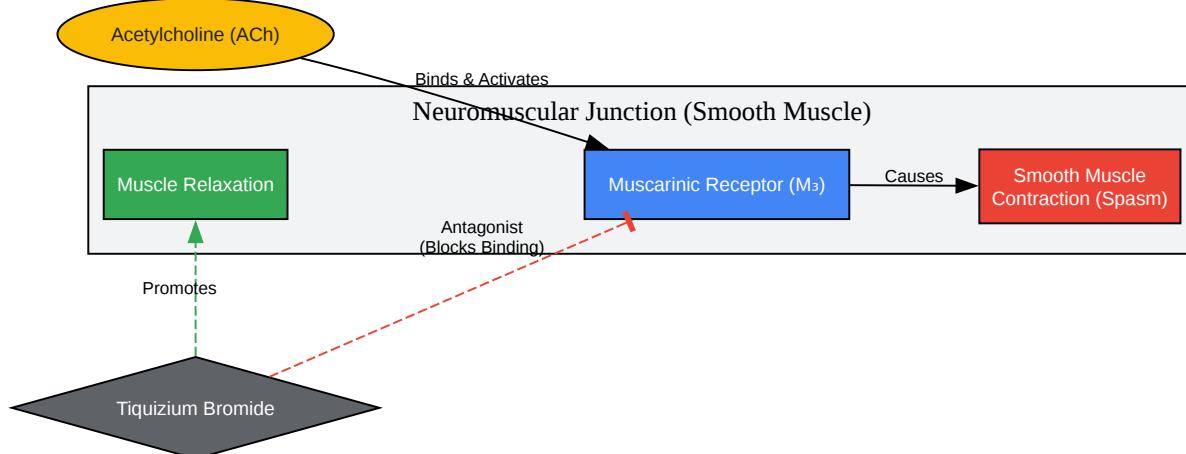


[Click to download full resolution via product page](#)

Caption: Icaridin blocks human odorants from binding to insect odorant receptors.

Mesoridazine

Mesoridazine is a phenothiazine antipsychotic and a metabolite of thioridazine. It primarily acts as an antagonist at dopamine D₂ receptors in the central nervous system.[4][5]



[Click to download full resolution via product page](#)

Caption: Mesoridazine acts as an antagonist at postsynaptic dopamine D₂ receptors.

Tiquizium Bromide

Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells.[6][7][8]

[Click to download full resolution via product page](#)

Caption: Tiquizium bromide blocks acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.

Conclusion

Since its initial synthesis in 1928, **2-Piperidinethanol** has become an indispensable scaffold in organic synthesis. The historical progression of its production methods, from early platinum-catalyzed hydrogenations to more refined processes using various noble metal catalysts, reflects a continuous drive for efficiency and scalability. The data and protocols presented herein offer a valuable resource for researchers and professionals in drug development and chemical synthesis. Furthermore, the diverse biological activities of its derivatives, such as the olfactory disruption by Icaridin, the dopamine receptor antagonism of Mesoridazine, and the antimuscarinic effects of Tiquizium Bromide, underscore the enduring importance of **2-Piperidinethanol** as a foundational molecule in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 3. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 4. mims.com [mims.com]
- 5. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Tiquizium Bromide used for? [synapse.patsnap.com]
- 7. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]
- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- To cite this document: BenchChem. [The Discovery and Synthetic History of 2-Piperidineethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017955#discovery-and-history-of-2-piperidineethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com